2-(1,2-Benzoxazol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
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Overview
Description
2-(1,2-Benzoxazol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound that features a benzoxazole ring, a pyrimidine ring, and a pyrrolopyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Benzoxazol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents might include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Benzoxazol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of specific functional groups within the molecule.
Reduction: Reduction reactions could be used to modify the oxidation state of certain atoms in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions would vary based on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products of these reactions would depend on the specific functional groups being targeted and the reaction conditions. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzoxazole derivatives, pyrimidine-containing molecules, and pyrrolopyrrole structures. Examples include:
- 2-(1,2-Benzoxazol-3-yl)-1-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
- 2-(1,2-Benzoxazol-3-yl)-1-[5-(4-chloropyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
Uniqueness
The uniqueness of 2-(1,2-Benzoxazol-3-yl)-1-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N5O3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
InChI |
InChI=1S/C20H21N5O3/c1-27-18-6-7-21-20(22-18)25-11-13-9-24(10-14(13)12-25)19(26)8-16-15-4-2-3-5-17(15)28-23-16/h2-7,13-14H,8-12H2,1H3 |
InChI Key |
KKPJLJJUFMJBKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)CC4=NOC5=CC=CC=C54 |
Origin of Product |
United States |
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